molecular formula C13H18N2O5 B5975045 2-(propoxycarbonylamino)ethyl N-hydroxy-N-phenylcarbamate

2-(propoxycarbonylamino)ethyl N-hydroxy-N-phenylcarbamate

Cat. No.: B5975045
M. Wt: 282.29 g/mol
InChI Key: UYQMHYFTYIFUJD-UHFFFAOYSA-N
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Description

2-(propoxycarbonylamino)ethyl N-hydroxy-N-phenylcarbamate is a chemical compound that belongs to the class of carbamates Carbamates are widely known for their diverse applications in various fields, including agriculture, medicine, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(propoxycarbonylamino)ethyl N-hydroxy-N-phenylcarbamate typically involves the reaction of propyl chloroformate with N-hydroxy-N-phenylcarbamate in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

N-hydroxy-N-phenylcarbamate+propyl chloroformate2-(propoxycarbonylamino)ethyl N-hydroxy-N-phenylcarbamate\text{N-hydroxy-N-phenylcarbamate} + \text{propyl chloroformate} \rightarrow \text{this compound} N-hydroxy-N-phenylcarbamate+propyl chloroformate→2-(propoxycarbonylamino)ethyl N-hydroxy-N-phenylcarbamate

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(propoxycarbonylamino)ethyl N-hydroxy-N-phenylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various carbamate derivatives.

Scientific Research Applications

2-(propoxycarbonylamino)ethyl N-hydroxy-N-phenylcarbamate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(propoxycarbonylamino)ethyl N-hydroxy-N-phenylcarbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can lead to various biological effects, depending on the target enzyme and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl N-hydroxy-N-phenylcarbamate
  • Methyl N-hydroxy-N-phenylcarbamate
  • Isopropyl N-hydroxy-N-phenylcarbamate

Uniqueness

2-(propoxycarbonylamino)ethyl N-hydroxy-N-phenylcarbamate is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to other similar compounds. Its propoxycarbonyl group provides unique steric and electronic effects, influencing its behavior in chemical reactions and biological systems.

Properties

IUPAC Name

2-(propoxycarbonylamino)ethyl N-hydroxy-N-phenylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O5/c1-2-9-19-12(16)14-8-10-20-13(17)15(18)11-6-4-3-5-7-11/h3-7,18H,2,8-10H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYQMHYFTYIFUJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)NCCOC(=O)N(C1=CC=CC=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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